molecular formula C13H10F4N2O2 B12222564 Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12222564
M. Wt: 302.22 g/mol
InChI Key: ZZRRNPBJCYFSEQ-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with a 2-fluorobenzyl group and a trifluoromethyl group, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the 2-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-fluorobenzyl bromide under basic conditions.

    Addition of the trifluoromethyl group: This can be done using trifluoromethyl iodide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with similar compounds such as:

    1-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylate group.

    2-fluorobenzyl 4-methyl-4H-1,2,4-triazol-3-yl sulfide: This compound features a triazole ring instead of a pyrazole ring, offering different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Methyl 1-(2-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a trifluoromethyl group and a 2-fluorobenzyl moiety. Its molecular formula is C13H10F4N2O2C_{13}H_{10}F_4N_2O_2 with a molecular weight of approximately 302.22 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and chemical stability, which are critical factors for biological activity.

PropertyValue
Molecular FormulaC13H10F4N2O2
Molecular Weight302.22 g/mol
CAS Number1946828-47-2
SMILESCOC(=O)C1=CC(=NN1CC2=CC=CC=C2F)C(F)(F)F

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and fluorobenzyl groups through electrophilic substitution reactions.

Pharmacological Potential

Research indicates that compounds with similar pyrazole structures exhibit a range of biological activities, including:

  • Anticancer : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from pyrazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells .
  • Antimicrobial : Some studies have demonstrated that pyrazole derivatives possess antibacterial and antifungal properties. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .
  • Anti-inflammatory : The anti-inflammatory potential of pyrazole compounds has also been explored, with some derivatives demonstrating the ability to inhibit pro-inflammatory cytokine production .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Fluorinated Substituents : The trifluoromethyl group is known to enhance metabolic stability and may improve binding affinity to biological targets.
  • Lipophilicity : The combination of the fluorobenzyl and trifluoromethyl groups increases the lipophilicity of the compound, potentially facilitating better membrane permeability.

Case Studies

Several studies have investigated the biological activity of similar pyrazole derivatives:

  • Anticancer Activity : A study evaluating various pyrazole derivatives found that specific substitutions on the pyrazole ring significantly influenced their potency against cancer cell lines. Compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Antimicrobial Testing : In vitro assessments revealed that certain pyrazole derivatives displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Properties

Molecular Formula

C13H10F4N2O2

Molecular Weight

302.22 g/mol

IUPAC Name

methyl 1-[(2-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H10F4N2O2/c1-21-12(20)10-6-11(13(15,16)17)19(18-10)7-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3

InChI Key

ZZRRNPBJCYFSEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)C(F)(F)F)CC2=CC=CC=C2F

Origin of Product

United States

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